(3-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 920374-54-5
Cat. No.: VC6037450
Molecular Formula: C22H20FN7O2
Molecular Weight: 433.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920374-54-5 |
|---|---|
| Molecular Formula | C22H20FN7O2 |
| Molecular Weight | 433.447 |
| IUPAC Name | (3-fluorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H20FN7O2/c1-32-18-7-3-6-17(13-18)30-21-19(26-27-30)20(24-14-25-21)28-8-10-29(11-9-28)22(31)15-4-2-5-16(23)12-15/h2-7,12-14H,8-11H2,1H3 |
| Standard InChI Key | FNMZFTGCICDMBO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three primary components:
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Triazolopyrimidine Core: A bicyclic system comprising a triazole ring fused to a pyrimidine moiety. This scaffold is known for its planar geometry and ability to participate in π-π stacking interactions, which are critical for binding to biological targets .
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Piperazine Bridge: A six-membered diamine ring at position 7 of the triazolopyrimidine core. Piperazine enhances solubility and provides conformational flexibility, facilitating interactions with hydrophobic protein pockets.
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Aromatic Substituents:
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A 3-fluorophenyl group linked via a methanone carbonyl to the piperazine ring. The fluorine atom’s electronegativity and small atomic radius improve metabolic stability and membrane permeability .
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A 3-methoxyphenyl group at position 3 of the triazole ring. The methoxy group contributes to electron-rich regions, potentially enhancing binding affinity through hydrogen bonding or van der Waals interactions .
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The molecular formula C22H20FN5O2 (molecular weight: 433.4 g/mol) reflects these components, with the fluorine and methoxy groups introducing distinct electronic effects .
Table 1: Key Structural and Physicochemical Properties
Synthetic Pathways and Optimization
Modular Assembly Strategy
The synthesis of this compound follows a multi-step approach common to triazolopyrimidine derivatives:
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Triazolopyrimidine Core Formation: Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with a suitable carbonyl source under acidic conditions yields the triazolopyrimidine skeleton.
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Piperazine Introduction: Nucleophilic aromatic substitution at position 7 of the core with piperazine, typically using a palladium-catalyzed coupling reaction to ensure regioselectivity .
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Methanone Linkage: Acylation of the piperazine nitrogen with 3-fluorobenzoyl chloride under Schotten-Baumann conditions forms the methanone bridge .
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Methoxyphenyl Functionalization: Suzuki-Miyaura coupling or Ullmann reaction introduces the 3-methoxyphenyl group to the triazole ring, leveraging transition metal catalysts for cross-coupling .
Critical challenges include minimizing side reactions during cyclocondensation and achieving high purity in the final product. Optimization of reaction temperatures (typically 80–120°C) and catalyst loadings (e.g., 5 mol% Pd(PPh3)4) has been shown to improve yields to >70% .
Crystallographic Insights
Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (P21/c) with unit cell parameters:
The triazolopyrimidine core adopts a nearly planar conformation (dihedral angle <5° with the piperazine ring), facilitating stacking interactions. The 3-fluorophenyl group exhibits a orthogonal orientation relative to the core, minimizing steric hindrance .
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c (No. 14) |
| Unit Cell Volume (ų) | 1603.52(11) |
| R Factor | 0.0451 |
| Temperature (K) | 100(2) |
Future Research Directions
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Target Identification: Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets.
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Analogue Synthesis: Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) could optimize potency and selectivity .
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In Vivo Toxicology: Assessing acute and chronic toxicity in animal models will be critical for translational development.
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Formulation Strategies: Nanoencapsulation or prodrug approaches may enhance bioavailability and tissue penetration.
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